molecular formula C14H16Cl4N2O B381987 4-CHLORO-N-[2,2,2-TRICHLORO-1-(PIPERIDIN-1-YL)ETHYL]BENZAMIDE

4-CHLORO-N-[2,2,2-TRICHLORO-1-(PIPERIDIN-1-YL)ETHYL]BENZAMIDE

Cat. No.: B381987
M. Wt: 370.1g/mol
InChI Key: UCTMZAKLYHRQGZ-UHFFFAOYSA-N
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Description

4-CHLORO-N-[2,2,2-TRICHLORO-1-(PIPERIDIN-1-YL)ETHYL]BENZAMIDE is a synthetic organic compound with the molecular formula C13H14Cl4N2O It is known for its unique chemical structure, which includes a benzamide core substituted with a 4-chloro group and a 2,2,2-trichloro-1-piperidin-1-ylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[2,2,2-TRICHLORO-1-(PIPERIDIN-1-YL)ETHYL]BENZAMIDE typically involves the reaction of 4-chlorobenzoyl chloride with 2,2,2-trichloro-1-piperidin-1-ylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-[2,2,2-TRICHLORO-1-(PIPERIDIN-1-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups on the benzamide and piperidine moieties can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-CHLORO-N-[2,2,2-TRICHLORO-1-(PIPERIDIN-1-YL)ETHYL]BENZAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[2,2,2-TRICHLORO-1-(PIPERIDIN-1-YL)ETHYL]BENZAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, the compound may interact with specific enzymes or receptors to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2,2,2-trichloro-1-pyrrolidin-1-ylethyl)benzamide
  • 4-chloro-N-(2,2,2-trichloro-1-morpholin-1-ylethyl)benzamide
  • 4-chloro-N-(2,2,2-trichloro-1-piperazin-1-ylethyl)benzamide

Uniqueness

4-CHLORO-N-[2,2,2-TRICHLORO-1-(PIPERIDIN-1-YL)ETHYL]BENZAMIDE is unique due to its specific substitution pattern and the presence of the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H16Cl4N2O

Molecular Weight

370.1g/mol

IUPAC Name

4-chloro-N-(2,2,2-trichloro-1-piperidin-1-ylethyl)benzamide

InChI

InChI=1S/C14H16Cl4N2O/c15-11-6-4-10(5-7-11)12(21)19-13(14(16,17)18)20-8-2-1-3-9-20/h4-7,13H,1-3,8-9H2,(H,19,21)

InChI Key

UCTMZAKLYHRQGZ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1CCN(CC1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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